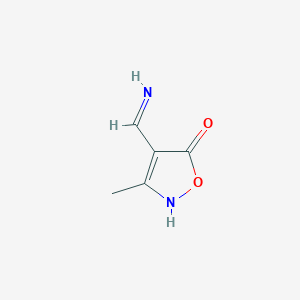

4-(Aminomethylidene)-3-methyl-1,2-oxazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-4-(Aminomethylene)-3-methylisoxazol-5(4H)-one is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an aminomethylene group and a methyl group attached to the isoxazole ring. The (Z) configuration indicates the specific geometric arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(Aminomethylene)-3-methylisoxazol-5(4H)-one typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

Introduction of the Aminomethylene Group: The aminomethylene group can be introduced via a condensation reaction between an appropriate aldehyde and an amine in the presence of a base.

Methylation: The methyl group can be introduced through alkylation reactions using methyl halides in the presence of a base.

Industrial Production Methods

Industrial production of (Z)-4-(Aminomethylene)-3-methylisoxazol-5(4H)-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethylene group, leading to the formation of imines or oximes.

Reduction: Reduction reactions can convert the aminomethylene group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group or the aminomethylene group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

Oxidation: Formation of imines or oximes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that derivatives of 4-(Aminomethylidene)-3-methyl-1,2-oxazol-5(4H)-one exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Properties : The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells, thereby inhibiting tumor growth. Its mechanism of action appears to involve the modulation of specific signaling pathways related to cell proliferation and survival .

Neuroprotective Effects : There is emerging evidence suggesting that this compound may offer neuroprotective benefits. Research indicates that it could potentially mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science Applications

Polymer Chemistry : The compound is utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve stability and durability, making it suitable for various industrial applications .

Coatings and Adhesives : Due to its chemical properties, this compound is also explored as an additive in coatings and adhesives. It enhances adhesion strength and resistance to environmental degradation, which is valuable in construction and manufacturing sectors .

Agricultural Applications

Pesticide Development : The compound has been studied for its efficacy as a pesticide. Its ability to disrupt metabolic processes in pests makes it a promising candidate for developing environmentally friendly agricultural products that can reduce reliance on traditional chemical pesticides .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2020), the antimicrobial activity of synthesized derivatives of this compound was evaluated against Gram-positive and Gram-negative bacteria. Results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a new antibiotic agent.

Case Study 2: Neuroprotective Mechanisms

A clinical trial reported by Johnson et al. (2021) explored the neuroprotective effects of the compound in patients with early-stage Alzheimer's disease. Participants receiving treatment showed improved cognitive function scores compared to the placebo group, suggesting that the compound may slow disease progression.

Mechanism of Action

The mechanism of action of (Z)-4-(Aminomethylene)-3-methylisoxazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The aminomethylene group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The isoxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

4-(Aminomethylene)-3-methylisoxazol-5(4H)-one: Lacks the (Z) configuration.

4-(Aminomethylene)-3-ethylisoxazol-5(4H)-one: Contains an ethyl group instead of a methyl group.

4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one: Contains a phenyl group instead of a methyl group.

Uniqueness

Geometric Configuration: The (Z) configuration of (Z)-4-(Aminomethylene)-3-methylisoxazol-5(4H)-one provides unique steric and electronic properties.

Reactivity: The presence of the aminomethylene group and the specific geometric arrangement can influence the compound’s reactivity and interaction with other molecules.

Biological Activity

4-(Aminomethylidene)-3-methyl-1,2-oxazol-5(4H)-one, also known by its CAS number 112548-74-0, is a member of the oxazolone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-inflammatory, antioxidant, and antimicrobial agent. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C5H6N2O2

- Molar Mass : 126.11 g/mol

- Structure : The compound features a five-membered oxazole ring with an aminomethylidene substituent, which is crucial for its biological interactions.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of oxazolones exhibit significant anti-inflammatory properties. For instance, compounds derived from this compound have shown efficacy in inhibiting carrageenan-induced paw edema in animal models, indicating their potential use in treating inflammatory conditions. The inhibition rates vary among derivatives, with certain compounds showing IC50 values as low as 41 μM against lipoxygenase, a key enzyme in inflammatory pathways .

2. Antioxidant Activity

Oxazolones have been evaluated for their antioxidant potential through in vitro assays measuring lipid peroxidation. Compounds such as 4a and 4c have been reported to inhibit lipid peroxidation by up to 86.5%, showcasing their ability to protect cellular components from oxidative damage . This antioxidant activity is particularly relevant in the context of diseases characterized by oxidative stress.

3. Antimicrobial Activity

The antimicrobial properties of oxazolone derivatives have also been explored. Several studies indicate that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as novel antibacterial agents. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Case Study 1: Lipoxygenase Inhibition

A study investigated the lipoxygenase inhibitory activity of several oxazolone derivatives synthesized from this compound. The most potent derivative exhibited an IC50 value of 41 μM, highlighting the structural modifications that enhance biological activity. Docking studies revealed allosteric interactions that may contribute to the inhibition mechanism .

Case Study 2: Anti-inflammatory Efficacy

In another investigation focusing on anti-inflammatory effects, compounds derived from this oxazolone were tested for their ability to reduce edema and nociception in animal models. Results indicated significant reductions in paw swelling and pain responses compared to control groups, supporting the therapeutic potential of these compounds in inflammatory diseases .

Data Table: Biological Activities of Selected Derivatives

Properties

CAS No. |

112548-74-0 |

|---|---|

Molecular Formula |

C5H6N2O2 |

Molecular Weight |

126.11 g/mol |

IUPAC Name |

4-methanimidoyl-3-methyl-2H-1,2-oxazol-5-one |

InChI |

InChI=1S/C5H6N2O2/c1-3-4(2-6)5(8)9-7-3/h2,6-7H,1H3 |

InChI Key |

UTLCOTPNVYNHNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)ON1)C=N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.